molecular formula C19H18O3 B14406038 1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid CAS No. 88346-34-3

1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B14406038
CAS No.: 88346-34-3
M. Wt: 294.3 g/mol
InChI Key: JKKKLLDKYWMQFX-UHFFFAOYSA-N
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Description

1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a benzoylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzoylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

1-(2-Benzoylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88346-34-3

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-(2-benzoylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H18O3/c20-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(18(21)22)12-6-7-13-19/h1-5,8-11H,6-7,12-13H2,(H,21,22)

InChI Key

JKKKLLDKYWMQFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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